molecular formula C8H13ClO2 B1616724 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane CAS No. 22195-53-5

2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane

Cat. No.: B1616724
CAS No.: 22195-53-5
M. Wt: 176.64 g/mol
InChI Key: YIFKYXFYLABVBB-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,4-dioxaspiro[44]nonane is a spirocyclic compound characterized by a unique structure where a dioxane ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of propylene carbonate with epichlorohydrin. This reaction yields 8-methyl-2-chloromethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which can be further processed to obtain the desired compound . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions, often requiring acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane in biological systems is not well-documented. its reactivity suggests that it could interact with various molecular targets through its chloromethyl group, potentially forming covalent bonds with nucleophilic sites in proteins or other biomolecules. This interaction could disrupt normal biological functions, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and drugs.

Properties

IUPAC Name

3-(chloromethyl)-1,4-dioxaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFKYXFYLABVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285453
Record name 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22195-53-5
Record name NSC41992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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